4-Iodobiphenyl
Overview
Description
4-Iodobiphenyl, also known as 1,1’-Biphenyl, 4-iodo-, is an organic compound with the molecular formula C12H9I. It is a derivative of biphenyl where an iodine atom is substituted at the para position of one of the phenyl rings. This compound is notable for its use in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s often used as a model compound to investigate the in vivo metabolism of iodinated aromatic compounds .
Mode of Action
As a model compound, it’s primarily used to study the metabolic pathways of iodinated aromatic compounds .
Biochemical Pathways
Studies have shown that iodinated aromatic compounds can undergo deiodination, with subsequent elevated serum, thyroid, and urine iodide levels .
Pharmacokinetics
The pharmacokinetics of 4-Iodobiphenyl have been studied in rats. Material balance studies showed that 57.6% of the injected dose was excreted via feces and 41.2% via urine .
Biochemical Analysis
Biochemical Properties
It has been found to be metabolized by cytochrome P-450-dependent monooxygenases in hepatic microsomes from immature male rats . This suggests that 4-Iodobiphenyl may interact with enzymes such as cytochrome P-450 in biochemical reactions .
Molecular Mechanism
It is known to be metabolized by cytochrome P-450-dependent monooxygenases
Metabolic Pathways
This compound is known to be metabolized by cytochrome P-450-dependent monooxygenases
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobiphenyl can be synthesized through several methods. One common approach involves the iodination of biphenyl using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods: In industrial settings, this compound is typically produced through the iodination of biphenyl using iodine monochloride (ICl) or iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as phenyl ethers or phenylamines.
Coupling Reactions: Biphenyl derivatives are commonly formed.
Scientific Research Applications
4-Iodobiphenyl has several applications in scientific research:
Comparison with Similar Compounds
- 4-Bromobiphenyl
- 4-Chlorobiphenyl
- 4-Fluorobiphenyl
- 4-Iodotoluene
Comparison: 4-Iodobiphenyl is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in certain substitution and coupling reactions compared to its bromine, chlorine, and fluorine counterparts .
Properties
IUPAC Name |
1-iodo-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYICUMSYKIABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061807 | |
Record name | 1,1'-Biphenyl, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-31-7 | |
Record name | 4-Iodobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1591-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-IODOBIPHENYL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodobiphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AN2BA2TAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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